(3S,4aS,8aS)-2-Carbobenzyloxy-decahydro-3-isoquinolinecarboxylic Acid
CAS No.: 136465-85-5
Cat. No.: VC20761651
Molecular Formula: C18H23NO4
Molecular Weight: 317.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 136465-85-5 |
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Molecular Formula | C18H23NO4 |
Molecular Weight | 317.4 g/mol |
IUPAC Name | (3S,4aS,8aS)-2-phenylmethoxycarbonyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxylic acid |
Standard InChI | InChI=1S/C18H23NO4/c20-17(21)16-10-14-8-4-5-9-15(14)11-19(16)18(22)23-12-13-6-2-1-3-7-13/h1-3,6-7,14-16H,4-5,8-12H2,(H,20,21)/t14-,15+,16-/m0/s1 |
Standard InChI Key | OJDLZOUHAPYVTA-XHSDSOJGSA-N |
Isomeric SMILES | C1CC[C@@H]2CN([C@@H](C[C@@H]2C1)C(=O)O)C(=O)OCC3=CC=CC=C3 |
SMILES | C1CCC2CN(C(CC2C1)C(=O)O)C(=O)OCC3=CC=CC=C3 |
Canonical SMILES | C1CCC2CN(C(CC2C1)C(=O)O)C(=O)OCC3=CC=CC=C3 |
Overview of (3S,4aS,8aS)-2-Carbobenzyloxy-decahydro-3-isoquinolinecarboxylic Acid
(3S,4aS,8aS)-2-Carbobenzyloxy-decahydro-3-isoquinolinecarboxylic Acid is a complex organic compound with a unique stereochemistry that has garnered significant interest in various scientific fields, particularly in organic synthesis and medicinal chemistry. Its molecular formula is
and it has a molecular weight of approximately 317.38 g/mol. This compound is known for its potential biological activities and applications in drug development.
Structural Representation
The compound can be represented with the following identifiers:
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IUPAC Name: (3S,4aS,8aS)-2-phenylmethoxycarbonyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxylic acid
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CAS Number: 136465-85-5
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InChI Key: OJDLZOUHAPYVTA-XHSDSOJGSA-N
Structural Formula
The structure of the compound can be depicted as follows:
textOC(=O)[C@@H]1C[C@@H]2CCCC[C@@H]2CN1C(=O)OCc3ccccc3
Synthetic Applications
(3S,4aS,8aS)-2-Carbobenzyloxy-decahydro-3-isoquinolinecarboxylic Acid serves as a valuable building block in organic synthesis. It can undergo various chemical reactions including:
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Oxidation: Utilizing reagents like potassium permanganate or chromium trioxide to introduce functional groups.
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Reduction: Employing hydrogen gas with metal catalysts to alter oxidation states.
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Substitution: Nucleophilic or electrophilic substitution reactions to enhance functionality.
Common Reagents and Conditions
Reaction Type | Reagents | Conditions |
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Oxidation | KMnO₄ or CrO₃ | Acidic conditions |
Reduction | H₂ with Pd/C or LiAlH₄ | Varies based on substrate |
Substitution | SOCl₂ or NaN₃ | Varies based on substrate |
Biological Activity
Research indicates that (3S,4aS,8aS)-2-Carbobenzyloxy-decahydro-3-isoquinolinecarboxylic Acid exhibits potential therapeutic properties. Studies have focused on its antioxidant activity and enzyme inhibition capabilities.
Antioxidant Activity
Recent investigations into the compound's derivatives have shown promising antioxidant properties. For instance, one derivative demonstrated an IC50 value of 18.17 µg/mL in a DPPH free radical scavenging assay, indicating effective free radical scavenging ability.
Applications in Medicine and Industry
The compound's derivatives are being explored for their potential therapeutic effects against various diseases, making them candidates for drug discovery programs. Additionally, they are utilized in the synthesis of pharmaceuticals and agrochemicals due to their versatile chemical structure.
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